(6Z)-6-(3-ethoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of (6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a series of condensation reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its biological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
(6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Ringer’s Lactate Solution: Although not structurally similar, this solution is used in medical applications for fluid resuscitation.
The uniqueness of (6Z)-6-[(3-ETHOXY-4-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific functional groups and the biological activities it exhibits, which may not be present in other similar compounds.
Properties
Molecular Formula |
C28H32N4O4S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(6Z)-6-[[3-ethoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H32N4O4S/c1-6-25-31-32-26(29)21(27(33)30-28(32)37-25)15-19-9-11-22(24(16-19)34-7-2)35-12-13-36-23-14-18(5)8-10-20(23)17(3)4/h8-11,14-17,29H,6-7,12-13H2,1-5H3/b21-15-,29-26? |
InChI Key |
NQQBFIKGRIEWTP-QYCAXFPOSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=C(C=CC(=C4)C)C(C)C)OCC)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=C(C=CC(=C4)C)C(C)C)OCC)C(=O)N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.